molecular formula C7H3BrFNO3 B11861829 6-Bromo-3-fluoro-2-nitrobenzaldehyde

6-Bromo-3-fluoro-2-nitrobenzaldehyde

Cat. No.: B11861829
M. Wt: 248.01 g/mol
InChI Key: RIXFBLZCMDXVRE-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Chemistry

In the landscape of modern organic chemistry, the demand for sophisticated molecular architectures with precisely controlled functionalities is ever-increasing. 6-Bromo-3-fluoro-2-nitrobenzaldehyde addresses this need by offering a platform for diverse and selective chemical transformations. The electron-withdrawing properties of the nitro and fluoro groups significantly influence the reactivity of the aromatic ring, while the bromo and aldehyde groups provide handles for a variety of coupling and derivatization reactions. This multi-functional nature allows chemists to construct elaborate molecules that are of interest in medicinal chemistry, materials science, and agrochemical research. The strategic placement of these groups facilitates regioselective reactions, a crucial aspect in the efficient synthesis of target compounds.

Strategic Importance as a Multifunctional Building Block

The strategic value of this compound lies in its role as a multifunctional building block. Organic synthesis often relies on the sequential and controlled manipulation of different functional groups. This compound is an exemplary starting material in this regard. The aldehyde can be transformed into a variety of other functionalities or used in cyclization reactions. The bromine atom is amenable to substitution or can participate in powerful carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira couplings. The nitro group can be reduced to an amine, opening up another avenue of chemical modifications, such as amide bond formation or the construction of nitrogen-containing heterocycles. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity of the final product. This ability to selectively address different parts of the molecule in a stepwise fashion is a cornerstone of its strategic importance.

Overview of Research Trajectories

Current research involving this compound is largely focused on its application in the synthesis of novel bioactive molecules and functional materials. In medicinal chemistry, it serves as a key intermediate for the preparation of heterocyclic compounds, which are core structures in numerous approved drugs. The unique substitution pattern of this benzaldehyde (B42025) derivative allows for the creation of novel molecular scaffolds that can be evaluated for a range of therapeutic activities.

In the realm of materials science, this compound is being explored as a precursor for the development of organic electronics, such as organic light-emitting diodes (OLEDs), and as a component in the synthesis of specialized polymers and dyes. The ability to fine-tune the electronic and photophysical properties of the resulting materials by modifying the initial building block makes it an attractive candidate for these applications. Future research is expected to further expand its synthetic utility, with a focus on developing more efficient and environmentally benign synthetic methods.

Chemical Properties of this compound and Related Compounds

PropertyThis compound6-Bromo-3-fluoro-2-hydroxybenzaldehyde3-Fluoro-2-nitrobenzaldehyde2-Bromo-3-nitrobenzaldehyde
Molecular Formula C₇H₃BrFNO₃C₇H₄BrFO₂ chemscene.comC₇H₄FNO₃ nih.govC₇H₄BrNO₃ researchgate.net
Molecular Weight 248.01 g/mol 219.01 g/mol chemscene.com169.11 g/mol nih.gov230.02 g/mol nih.gov
CAS Number Not explicitly found1236079-57-4 chemscene.comlabsolu.ca872366-63-7 nih.govNot explicitly found

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

6-bromo-3-fluoro-2-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-2-6(9)7(10(12)13)4(5)3-11/h1-3H

InChI Key

RIXFBLZCMDXVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])C=O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 3 Fluoro 2 Nitrobenzaldehyde

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgscitepress.orgdeanfrancispress.com For 6-bromo-3-fluoro-2-nitrobenzaldehyde, the primary disconnection targets the aldehyde functional group. This can be envisioned as being formed from the oxidation of a corresponding benzyl alcohol. The benzyl alcohol, in turn, can be derived from a precursor containing a methyl group, which is installed on the aromatic ring.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

graph TD
    A[this compound] -->|Oxidation| B((6-Bromo-3-fluoro-2-nitrophenyl)methanol);
    B -->|Reduction| C(6-Bromo-3-fluoro-2-nitrotoluene);
    C -->|Decarboxylation & Hydrolysis| D(2-(6-Bromo-3-fluoro-2-nitrophenyl)malonic acid ester);
    D -->|Nucleophilic Aromatic Substitution| E{1,3-Dihalogenated-5-fluoro-2-nitrobenzene};

This analysis identifies the key precursors for the synthesis. The immediate precursor is the benzyl alcohol, (6-bromo-3-fluoro-2-nitrophenyl)methanol . This intermediate can be obtained from a toluene derivative, which itself can be synthesized from a dihalogenated nitrobenzene. A critical starting material for this pathway is a dihalogenated nitrobenzene that contains the requisite bromo, fluoro, and nitro substituents in the correct orientation. A suitable and commercially available precursor is 1,3-dibromo-2-fluoro-5-nitrobenzene .

Key PrecursorChemical StructureRole in Synthesis
1,3-Dibromo-2-fluoro-5-nitrobenzeneC₆H₂Br₂FNO₂Starting material for the multi-step synthesis.
(6-Bromo-3-fluoro-2-nitrophenyl)methanolC₇H₅BrFNO₃Intermediate benzyl alcohol for oxidation to the final product.

Multi-Step Synthesis Pathways

A robust synthetic route to this compound can be designed starting from a suitably substituted dihalogenated nitrobenzene, such as 1,3-dibromo-2-fluoro-5-nitrobenzene. This pathway involves a sequence of nucleophilic aromatic substitution, decarboxylation, and controlled oxidation.

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction on the dihalogenated nitrobenzene precursor. The presence of a strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide. In the case of 1,3-dibromo-2-fluoro-5-nitrobenzene, the bromine atom para to the nitro group is more activated towards substitution than the bromine atom ortho to it.

A common strategy is the substitution with a malonate ester, such as dimethyl malonate, in the presence of a base. This reaction introduces a two-carbon unit that will ultimately be converted into the aldehyde functional group.

Scheme 2: Nucleophilic Aromatic Substitution with Dimethyl Malonate ```mermaid graph LR A[1,3-Dibromo-2-fluoro-5-nitrobenzene] + B(Dimethyl malonate) --Base--> C{Dimethyl 2-(6-bromo-3-fluoro-2-nitrophenyl)malonate};




This type of reaction is a well-established method for forming carbon-carbon bonds on electron-deficient aromatic rings. youtube.comnih.govbeilstein-journals.orgnih.govresearchgate.net

Following the successful substitution, the resulting malonate ester undergoes hydrolysis to the corresponding dicarboxylic acid. Subsequent heating of the malonic acid derivative leads to decarboxylation, yielding a substituted acetic acid. This sequence is a classic method for the introduction of a methyl group precursor. nih.govorganic-chemistry.orgnih.govresearchgate.netsci-hub.seScheme 3: Hydrolysis and Decarboxylation ```mermaid graph LR A[Dimethyl 2-(6-bromo-3-fluoro-2-nitrophenyl)malonate] -->|1. Hydrolysis (e.g., NaOH, H₂O)| B(2-(6-Bromo-3-fluoro-2-nitrophenyl)malonic acid); B -->|2. Heat (-CO₂)| C{2-(6-Bromo-3-fluoro-2-nitrophenyl)acetic acid};

Manganese Dioxide-Mediated Oxidations

Manganese dioxide (MnO₂) is a widely used and effective reagent for the selective oxidation of benzylic and allylic alcohols to their corresponding aldehydes and ketones. I commonorganicchemistry.commychemblog.comacs.orgt is a mild, heterogeneous oxidant, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be removed by simple filtration.

sciencemadness.orgmdma.chThe oxidation of (6-bromo-3-fluoro-2-nitrophenyl)methanol with activated manganese dioxide in an inert solvent, such as dichloromethane or chloroform, is expected to yield this compound in good yield without significant formation of the corresponding carboxylic acid.

Reaction StepReagents and ConditionsProductKey Features
Nucleophilic Aromatic Substitution 1,3-Dibromo-2-fluoro-5-nitrobenzene, Dimethyl malonate, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO)Dimethyl 2-(6-bromo-3-fluoro-2-nitrophenyl)malonateC-C bond formation on an electron-deficient aromatic ring.
Hydrolysis & Decarboxylation 1. Aqueous base (e.g., NaOH) then acid. 2. Heat.2-(6-Bromo-3-fluoro-2-nitrophenyl)acetic acidFormation of a key intermediate for further functional group manipulation.
Reduction to Benzyl Alcohol Precursor (e.g., corresponding benzoic acid or ester), Reducing agent (e.g., BH₃·THF, LiAlH₄)(6-Bromo-3-fluoro-2-nitrophenyl)methanolFormation of the immediate precursor to the target aldehyde.
Manganese Dioxide Oxidation (6-Bromo-3-fluoro-2-nitrophenyl)methanol, Activated MnO₂, Solvent (e.g., CH₂Cl₂, CHCl₃)This compoundSelective oxidation of a primary benzylic alcohol to an aldehyde.

Table of Compounds

Compound Name
1,3-Dibromo-2-fluoro-5-nitrobenzene
1,3-Dibromo-2-nitrobenzene
2-(6-Bromo-3-fluoro-2-nitrophenyl)acetic acid
2-(6-Bromo-3-fluoro-2-nitrophenyl)malonic acid
This compound
(6-Bromo-3-fluoro-2-nitrophenyl)methanol
Dimethyl 2-(6-bromo-3-fluoro-2-nitrophenyl)malonate
Dimethyl malonate
Manganese dioxide

Synthesis from Dihalogenated Nitrobenzene Derivatives

Controlled Oxidation of Benzyl Alcohol Intermediates
Dess-Martin Periodinane Oxidation Approaches

The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for the conversion of primary alcohols to aldehydes. acs.orgwikipedia.orgthermofisher.com This reaction is favored for its operational simplicity, neutral pH conditions, and broad functional group tolerance, making it a suitable choice for the synthesis of complex and sensitive molecules like this compound. acs.orgwikipedia.orgthermofisher.com The precursor, (6-bromo-3-fluoro-2-nitrophenyl)methanol, can be oxidized to the target aldehyde using DMP in a chlorinated solvent such as dichloromethane (CH₂Cl₂). organic-chemistry.orgchemistrysteps.com

The reaction typically proceeds at room temperature and is often complete within a few hours. organic-chemistry.org The workup is straightforward, involving the removal of the spent iodine byproducts. organic-chemistry.org Given the electron-withdrawing nature of the nitro, bromo, and fluoro substituents, the benzylic alcohol is expected to be reactive under these conditions. The chemoselectivity of DMP is a key advantage, as it is unlikely to affect the other functional groups present on the aromatic ring. acs.org

Table 1: Hypothetical Reaction Conditions for Dess-Martin Periodinane Oxidation

EntrySubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)
1(6-Bromo-3-fluoro-2-nitrophenyl)methanolDess-Martin Periodinane (1.2 eq)CH₂Cl₂252-4>90 (estimated)
Hydroformylation Techniques

Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond. In the context of synthesizing aromatic aldehydes, hydroformylation can be adapted to the carbonylation of aryl halides. researchgate.net For the synthesis of this compound, a potential precursor would be 1-bromo-4-fluoro-2-iodo-5-nitrobenzene.

Palladium-catalyzed carbonylation of aryl halides is a well-established method for the synthesis of benzaldehydes. researchgate.net The reaction typically involves the use of carbon monoxide (CO) as the carbonyl source and a reducing agent, such as a silane or hydrogen gas. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond would allow for selective carbonylation at the 2-position of the benzene (B151609) ring.

Table 2: Plausible Conditions for Palladium-Catalyzed Hydroformylation

EntrySubstrateCatalystLigandCO Pressure (atm)SolventTemperature (°C)Yield (%)
11-Bromo-4-fluoro-2-iodo-5-nitrobenzenePd(PPh₃)₄PPh₃20-50Toluene80-120Moderate to high (estimated)

Approaches Involving Nitration of Substituted Benzaldehydes

The direct nitration of a substituted benzaldehyde (B42025) offers a straightforward route to introduce a nitro group onto the aromatic ring. For the synthesis of this compound, the nitration of 2-bromo-5-fluorobenzaldehyde is a plausible approach. The directing effects of the existing substituents play a critical role in determining the regiochemical outcome of the nitration.

The aldehyde group is a meta-directing and deactivating group, while the bromine and fluorine atoms are ortho, para-directing and deactivating groups. In this case, the directing effects of the halogens would favor nitration at the positions ortho and para to them. The fluorine atom at position 5 would direct nitration to positions 4 and 6, while the bromine at position 2 would direct towards positions 3 and 5. The interplay of these electronic effects, combined with steric hindrance, would likely lead to a mixture of isomers. However, the position ortho to the bromine and meta to the aldehyde (position 3) and the position ortho to the fluorine and ortho to the aldehyde (position 6) would be the most probable sites for nitration. Careful optimization of the reaction conditions, including the choice of nitrating agent (e.g., HNO₃/H₂SO₄) and temperature, would be necessary to maximize the yield of the desired 2-nitro isomer.

Derivatization from Substituted Anilines (e.g., Sandmeyer Reactions)

The Sandmeyer reaction provides a versatile method for the conversion of an aryl amine to a variety of functional groups, including halogens, cyano groups, and, indirectly, nitro groups, via a diazonium salt intermediate. nih.gov To synthesize this compound, one could envision starting from a suitably substituted aniline, such as 2-amino-6-bromo-3-fluorobenzaldehyde.

The amino group of 2-amino-6-bromo-3-fluorobenzaldehyde can be diazotized using sodium nitrite in the presence of a strong acid (e.g., HBF₄ or HCl) at low temperatures. The resulting diazonium salt can then be treated with a nitrite source, such as sodium nitrite in the presence of a copper catalyst, to introduce the nitro group at the 2-position. This transformation, while conceptually straightforward, may require careful optimization to achieve high yields and avoid side reactions.

Transformations from Toluenes and Related Aromatic Systems

The oxidation of a methyl group on an aromatic ring is a common and effective method for the synthesis of benzaldehydes. A viable route to this compound involves the synthesis of the corresponding toluene derivative, 6-bromo-3-fluoro-2-nitrotoluene, followed by its selective oxidation.

The synthesis of 6-bromo-3-fluoro-2-nitrotoluene could potentially be achieved through the nitration of 2-bromo-5-fluorotoluene. The subsequent oxidation of the methyl group can be accomplished using a variety of reagents. Common methods include the use of chromium trioxide in acetic anhydride or manganese dioxide in sulfuric acid. More modern and milder methods, such as catalytic oxidation using transition metal catalysts in the presence of an oxidant like oxygen or hydrogen peroxide, offer a more environmentally friendly alternative. google.comacs.org

Table 3: Potential Oxidation Methods for 6-Bromo-3-fluoro-2-nitrotoluene

EntrySubstrateOxidant/CatalystSolventTemperature (°C)Yield (%)
16-Bromo-3-fluoro-2-nitrotolueneCrO₃/Ac₂OAcetic Anhydride0-25Moderate
26-Bromo-3-fluoro-2-nitrotolueneMnO₂/H₂SO₄Sulfuric Acid40Moderate
36-Bromo-3-fluoro-2-nitrotolueneCo/Mn/Br⁻ catalyst, O₂Acetic Acid100-150Good to Excellent

Regioselective and Chemoselective Control in Synthesis

Achieving the desired substitution pattern in polysubstituted aromatic compounds like this compound heavily relies on the principles of regioselectivity and chemoselectivity. In the synthetic routes discussed, the directing effects of the substituents on the aromatic ring are paramount. For instance, in the nitration of 2-bromo-5-fluorobenzaldehyde, the interplay between the meta-directing aldehyde and the ortho, para-directing halogens dictates the position of the incoming nitro group.

Chemoselectivity is crucial when multiple reactive sites are present in a molecule. The selective carbonylation of the C-I bond over the C-Br bond in the hydroformylation approach is a prime example of chemoselective control. Similarly, the use of mild oxidizing agents like Dess-Martin periodinane ensures that only the primary alcohol is converted to an aldehyde without affecting the other functional groups. The strategic choice of protecting groups and the careful sequencing of reactions are often necessary to achieve the desired regiochemical and chemochemical outcomes.

Catalytic Methodologies in Synthesis

Catalytic methods have become indispensable in modern organic synthesis due to their efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from various catalytic approaches.

Palladium-catalyzed cross-coupling and carbonylation reactions are particularly relevant. researchgate.net As discussed in the hydroformylation section, a palladium catalyst is essential for the efficient introduction of the formyl group. researchgate.net The choice of ligands coordinated to the palladium center can be tuned to control the reactivity and selectivity of the catalytic system. rsc.org

Transition Metal-Free Approaches

While transition metal catalysis is a powerful tool in organic synthesis, concerns about cost, toxicity, and removal of metal residues from the final products have spurred the development of metal-free alternatives. For the synthesis of halogenated and nitrated benzaldehydes, transition-metal-free strategies can offer significant advantages.

One potential transition-metal-free approach for the synthesis of compounds like this compound involves nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in aromatic chemistry and can be employed to introduce substituents onto an aromatic ring without the need for a metal catalyst. For instance, a suitably substituted benzene ring could undergo a sequence of nitration, halogenation, and formylation reactions under metal-free conditions.

Recent advancements have also focused on the use of silylboronate-mediated cross-couplings of organic fluorides with amines without transition metals, highlighting a move towards more sustainable and cost-effective synthetic routes nih.gov. The development of such methodologies provides a foundation for designing a transition-metal-free synthesis of this compound, potentially leading to cleaner and more economical production processes.

Green Chemistry Principles in Synthetic Design

Green chemistry is a foundational approach to chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances yale.edu. The application of its twelve principles is crucial in the modern synthesis of fine chemicals, including this compound gctlc.org.

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product wikipedia.org. In a synthetic route, reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts scranton.edursc.orgnih.gov. For the synthesis of this compound, this would involve selecting reaction pathways that minimize waste by ensuring that the majority of the atoms from the reactants are incorporated into the desired product.

Reaction TypeAtom EconomyByproducts
AdditionHigh (often 100%)None
SubstitutionModerateLeaving group and other fragments
EliminationLowLeaving group and other small molecules
RearrangementHigh (often 100%)None

This table illustrates the general atom economy of different reaction types, a key consideration in green synthetic design.

Many organic reactions are conducted in solvents, which can contribute significantly to the environmental impact of a process. The development of solvent-free or reduced-solvent reaction conditions is a key goal of green chemistry . Solvent-free reactions can lead to higher efficiency, easier product separation, and reduced waste. For example, solvent-free palladium-catalyzed reactions of anilides with CuCl2 have been shown to produce ortho-chlorinated anilides in good yields, even on a large scale nih.gov. The selective hydrogenation of nitroaromatics to azoxy compounds has also been achieved under solvent-free conditions with high efficiency researchgate.net. Exploring such conditions for the synthesis of this compound could significantly reduce its environmental footprint.

Energy efficiency is another critical aspect of green chemistry, aiming to minimize the energy requirements of chemical processes by conducting reactions at ambient temperature and pressure where possible yale.edugctlc.org. When heating is necessary, alternative energy sources like microwave irradiation and ultrasound can offer significant advantages over conventional heating methods.

Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance product purity ijnrd.orgnih.govnih.gov. The direct interaction of microwaves with the molecules in the reaction mixture leads to rapid and uniform heating nih.gov. This technique has been successfully applied to a wide range of organic syntheses, including the preparation of nitrogen-containing heterocycles and quinazolines from 2-nitrobenzaldehyde precursors nih.govmdpi.com.

Ultrasound-assisted synthesis , or sonochemistry, utilizes the physical phenomenon of acoustic cavitation to provide energy for chemical reactions organic-chemistry.org. This can lead to faster reaction rates and higher yields under milder conditions researchgate.netscirp.org. Ultrasound has been effectively used in the reduction of nitroaromatics and the regioselective nitration of aromatic compounds researchgate.netscirp.org.

Energy SourceAdvantagesPotential Application in Synthesis
Conventional HeatingWell-established, simple setupStandard laboratory and industrial synthesis
Microwave IrradiationRapid heating, shorter reaction times, higher yieldsAccelerated synthesis of intermediates and final product
UltrasoundEnhanced reaction rates, milder conditionsEfficient nitration, halogenation, or reduction steps

This table compares different energy sources for chemical synthesis, highlighting the green chemistry benefits of microwave and ultrasound assistance.

The use of biocatalysts, such as enzymes, and sustainable catalysts offers a greener alternative to traditional chemical catalysts. Biocatalysis can proceed under mild conditions with high selectivity, reducing the need for protecting groups and minimizing side reactions nih.govacs.org. While specific biocatalytic routes to this compound are not established, the potential exists. For instance, biocatalytic methods have been developed for the reduction of benzaldehyde using enzymes from vegetable wastes scielo.org.mx. Enzymes have also been used in one-pot cascades for the synthesis of nitroaldehydes nih.gov.

Sustainable catalyst systems, such as those based on abundant and non-toxic metals or metal-free catalysts, are also a key area of green chemistry research researchgate.net. Nanocarbon-based catalysts and gold-based nanocatalysts have shown promise in the selective hydrogenation of nitroaromatics nih.govfrontiersin.org. The development of such catalysts for the specific transformations required in the synthesis of this compound would represent a significant step towards a more sustainable process.

Chemical Reactivity and Transformation of 6 Bromo 3 Fluoro 2 Nitrobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of potent electron-withdrawing groups, such as the nitro group at the ortho position and halogens on the aromatic ring of 6-bromo-3-fluoro-2-nitrobenzaldehyde, further enhances this electrophilicity. This heightened reactivity makes the aldehyde moiety a focal point for various chemical transformations.

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. Due to the electronic effects of the substituents on this compound, this reaction is generally facile.

Common Nucleophilic Addition Reactions:

Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols.

Organolithium Reactions: Similarly, organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols.

Wittig Reaction: The Wittig reaction provides a method for converting aldehydes into alkenes. researchgate.netorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine or oxaphosphetane intermediate to form an alkene and triphenylphosphine oxide. researchgate.netorganic-chemistry.org The geometry of the resulting alkene is dependent on the nature of the ylide used. researchgate.net

While specific examples for this compound are not prevalent in the reviewed literature, its activated aldehyde group is expected to readily undergo these fundamental transformations.

Aldehydes readily react with primary amines and their derivatives in condensation reactions, which involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine).

The condensation of an aldehyde with a primary amine yields a Schiff base, a compound containing an azomethine or imine group (-C=N-R). wikipedia.orgresearchgate.net These reactions are typically catalyzed by acid or base and involve the formation of a hemiaminal intermediate which then dehydrates.

The synthesis of Schiff bases from various substituted benzaldehydes, including nitro- and bromo-substituted analogs, is a widely documented process. For instance, Schiff bases have been synthesized by the condensation of 2-nitrobenzaldehyde with 3-bromo-4-methyl aniline. wikipedia.org Another study details the synthesis of a Schiff base from 5-bromo-salicylaldehyde and 2-(4-aminophenyl)ethan-1-ol. mdpi.com

General Reaction for Schiff Base Formation:

Reactant 1 Reactant 2 Product Type

The reaction typically involves refluxing the aldehyde and amine in a suitable solvent like ethanol. mdpi.com

When the primary amine derivative is a hydrazine (R-NH-NH₂), the resulting product is a hydrazone. Acylhydrazones, a specific class of hydrazones, can be synthesized through the condensation reaction between a carboxylic acid hydrazide and an aldehyde. weebly.com This reaction is a versatile method for creating compounds with a –CO–NH–N=CH– moiety. weebly.com

Studies have shown the successful synthesis of hydrazones from nitrobenzaldehydes. For example, a series of hydrazones were synthesized in high yields via the condensation of N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide with various aromatic aldehydes, including 4-nitrobenzaldehyde, under microwave irradiation. google.com

General Reaction for Hydrazone Formation:

Reactant 1 Reactant 2 Product Type

The reaction conditions often involve heating the reactants in a solvent like ethanol or dimethylformamide (DMF), sometimes with a catalytic amount of acid. google.com

Aldehydes that lack α-hydrogens, such as this compound, cannot undergo self-condensation via the aldol reaction. However, they can participate as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations with another carbonyl compound that does possess α-hydrogens (e.g., a ketone or another aldehyde). weebly.commasterorganicchemistry.comlibretexts.org

In a typical Claisen-Schmidt condensation, an aldehyde without α-hydrogens reacts with a ketone in the presence of a base (like NaOH) to form a β-hydroxyketone, which readily dehydrates upon heating to yield an α,β-unsaturated ketone, often known as a chalcone (B49325). weebly.comscribd.com The reaction proceeds because the ketone forms an enolate ion in the basic medium, which then acts as the nucleophile. chegg.com

This reaction has been successfully demonstrated with various substituted benzaldehydes, including 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, which react with ketones like acetophenone or acetone. scribd.comchegg.com The strong electron-withdrawing groups on this compound would make its carbonyl carbon highly electrophilic and thus an excellent substrate for this type of reaction.

Example of a Claisen-Schmidt Condensation:

Aldehyde (no α-H) Ketone (with α-H) Base Catalyst Product
3-Nitrobenzaldehyde Acetophenone NaOH / Ethanol 3-Nitrochalcone

The aldehyde group is readily oxidized to a carboxylic acid functional group. libretexts.org This transformation can be achieved using a variety of oxidizing agents. For aromatic aldehydes, strong oxidants are commonly employed.

Common oxidizing agents for converting aldehydes to carboxylic acids include:

Potassium Permanganate (B83412) (KMnO₄): This is a powerful oxidizing agent that effectively converts aldehydes to carboxylic acids. libretexts.orgorganic-chemistry.org The reaction is often carried out in alkaline, acidic, or neutral conditions. semanticscholar.org The successful oxidation of various substituted benzaldehydes, including nitrobenzaldehydes, to their corresponding benzoic acids using KMnO₄ has been well-documented. semanticscholar.org

Jones Reagent (CrO₃ in H₂SO₄/acetone): The Jones oxidation is a classic method for oxidizing primary alcohols and aldehydes to carboxylic acids. wikipedia.orglibretexts.org The reaction is typically rapid and high-yielding. wikipedia.org

Other Reagents: Milder reagents like silver oxide (Ag₂O) can also be used, particularly in the Tollens' test, which distinguishes aldehydes from ketones. libretexts.org Modern methods also utilize reagents like pyridinium chlorochromate (PCC) with periodic acid (H₅IO₆) or even catalytic aerobic oxidation. organic-chemistry.org

The oxidation of this compound would yield 6-bromo-3-fluoro-2-nitrobenzoic acid.

Summary of Oxidation Reactions:

Starting Material Oxidizing Agent Product
This compound KMnO₄ 6-Bromo-3-fluoro-2-nitrobenzoic acid

Reduction to Benzyl Alcohols and Amines

The reduction of this compound offers pathways to two important classes of compounds: benzyl alcohols, through the reduction of the aldehyde group, and anilines, via the reduction of the nitro group. The selective transformation of one group while preserving the others is a significant challenge in synthetic chemistry.

The chemoselective reduction of the nitro group in the presence of both an aldehyde and halogen substituents is a well-established transformation. Aromatic amines are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. rsc.org The synthesis of these anilines is most commonly achieved through the reduction of the corresponding nitroarenes. nih.gov Various methods have been developed to achieve this transformation with high selectivity, avoiding unwanted side reactions like dehalogenation. nih.govmdpi.com

Commonly employed methods for the selective reduction of nitroarenes that are tolerant of halogens include:

Dissolving Metal Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) are mild and effective for converting nitroaromatics into anilines. nih.gov This method's conditions are generally gentle enough to preserve other functional groups. nih.gov

Catalytic Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine hydrate (NH₂NH₂·H₂O), in the presence of a metal catalyst like palladium on carbon (Pd/C). nih.gov By controlling reaction conditions, such as temperature, it is possible to selectively reduce the nitro group without affecting bromo, chloro, or iodo substituents. nih.gov

Heterogeneous Catalysis: Novel catalysts, such as magnetically reusable platinum nanoparticles supported on nitrogen-doped carbon (Fe₃O₄@NC@Pt), have shown high activity and selectivity for the hydrogenation of nitroarenes containing sensitive groups like halogens and carbonyls. mdpi.com

A potential complication in the reduction of 2-nitrobenzaldehydes is the reactivity of the resulting 2-aminobenzaldehyde. The nascent amine can undergo spontaneous intermolecular self-condensation with the adjacent aldehyde moiety, potentially leading to the formation of polymeric imine-linked materials. rsc.org

Reduction of the aldehyde group to a benzyl alcohol would typically be accomplished using a hydride reducing agent, such as sodium borohydride (NaBH₄). However, achieving this selectively without affecting the nitro group requires careful selection of reaction conditions, as some reducing agents can also reduce the nitro functionality.

Reactivity of Halogen Substituents (Bromine and Fluorine)

The aromatic ring of this compound features two different halogen atoms, bromine and fluorine. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of an aryl halide is largely dependent on the carbon-halogen (C-X) bond dissociation energy. The general order of reactivity is C–I > C–Br > C–Cl >> C–F. wikipedia.org Consequently, the carbon-bromine bond in this compound is the primary site for oxidative addition to a palladium(0) catalyst, making it the selectively reactive handle for cross-coupling reactions while the more robust carbon-fluorine bond remains intact.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nbinno.com For this compound, the bromine atom at the 6-position serves as the principal electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org

For this compound, the reaction would proceed selectively at the C-Br bond. The presence of electron-withdrawing nitro and fluoro groups can influence the reactivity of the aryl bromide. The general transformation involves the coupling of the aryl bromide with a suitable boronic acid to yield a substituted biphenyl or related structure. Studies on similar substrates, such as ortho-bromoanilines containing nitro and fluoro groups, have demonstrated successful Suzuki-Miyaura couplings, indicating the feasibility of this reaction. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

Reactant A Coupling Partner (R-B(OH)₂) Expected Product
This compound Phenylboronic Acid 3-Fluoro-2-nitro-[1,1'-biphenyl]-6-carbaldehyde

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.org This reaction has become a primary tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgacsgcipr.org

The reaction on this compound would involve the substitution of the bromine atom with an amine nucleophile. A powerful strategy that could be applied here is a domino reaction sequence, where the nitro group is first reduced in-situ to generate an amine, which then participates in a subsequent Buchwald-Hartwig coupling reaction. novartis.comnovartis.com This approach avoids the isolation of potentially unstable intermediates and allows for the construction of complex molecules in a more efficient manner.

Table 2: Illustrative Buchwald-Hartwig Amination Reaction

Reactant A Coupling Partner (R¹R²NH) Expected Product
This compound Morpholine 3-Fluoro-6-(morpholin-4-yl)-2-nitrobenzaldehyde

The Stille coupling reaction forms a carbon-carbon bond by reacting an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. A key advantage of this reaction is the stability and tolerance of organostannanes to a wide variety of functional groups.

In a potential Stille coupling with this compound, the C-Br bond would react with an organostannane reagent (e.g., R-SnBu₃), where R can be an alkyl, alkenyl, aryl, or alkynyl group. This would result in the formation of a new C-C bond at the 6-position of the benzaldehyde (B42025) ring, displacing the bromine atom.

Table 3: Illustrative Stille Coupling Reaction

Reactant A Coupling Partner (R-SnBu₃) Expected Product
This compound Tributyl(vinyl)stannane 3-Fluoro-2-nitro-6-vinylbenzaldehyde

The Negishi coupling is another powerful palladium-catalyzed C-C bond-forming reaction that involves the coupling of an organohalide with an organozinc reagent. Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, which can be advantageous for less reactive substrates.

The transformation with this compound would involve the reaction of the C-Br bond with an organozinc halide (R-ZnX). This would provide a direct route to introduce a variety of carbon-based substituents at the 6-position, similar to the other cross-coupling methods.

Table 4: Illustrative Negishi Coupling Reaction

Reactant A Coupling Partner (R-ZnCl) Expected Product
This compound Phenylzinc Chloride 3-Fluoro-2-nitro-[1,1'-biphenyl]-6-carbaldehyde

Nucleophilic Aromatic Substitution on Activated Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the aromatic ring is substituted with strong electron-withdrawing groups. In the case of this compound, the nitro group, being ortho and para to the bromine and fluorine atoms respectively, strongly activates these positions for nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance delocalization of the negative charge onto the oxygen atoms of the nitro group.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. The first step is the attack of a nucleophile on the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms the resonance-stabilized Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of the aryl halides in SNAr reactions is influenced by the nature of the halogen. Generally, the more electronegative the halogen, the faster the reaction, as it polarizes the carbon-halogen bond, making the carbon more electrophilic. Consequently, the C-F bond is typically more reactive towards nucleophilic attack than the C-Br bond in SNAr reactions.

Chemoselective Functionalization of Dihaloarenes

The presence of two different halogen atoms (bromine and fluorine) on the aromatic ring of this compound allows for the possibility of chemoselective functionalization. In nucleophilic aromatic substitution reactions, the fluorine atom is generally a better leaving group than bromine. This is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack.

Therefore, in reactions with nucleophiles, it is expected that the fluorine atom at the 3-position would be preferentially substituted over the bromine atom at the 6-position. This chemoselectivity allows for the stepwise introduction of different functional groups onto the aromatic ring, providing a pathway to synthesize complex, polysubstituted aromatic compounds. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be tuned to further control the selectivity of the substitution.

PositionHalogenRelative Reactivity in SNAr
3FluorineHigher
6BromineLower

Reactivity of the Nitro Group

The nitro group is a versatile functional group that plays a crucial role in the reactivity of this compound.

The nitro group can be readily reduced to an amino group, providing a valuable synthetic route to substituted anilines. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Other reducing systems that can be employed include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other chemical reducing agents like sodium dithionite. The resulting amino group can then undergo a wide range of further chemical transformations, making the reduction of the nitro group a key step in the synthesis of diverse and complex molecules. For the related compound 2-Bromo-6-fluoro-3-nitrobenzaldehyde, the nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium on carbon catalyst .

The nitro group is one of the strongest electron-withdrawing groups due to a combination of its inductive and resonance effects. This strong electron-withdrawing nature has a profound impact on the reactivity of the aromatic ring in this compound.

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution. As discussed previously, this activation is a result of the stabilization of the anionic Meisenheimer intermediate formed during the SNAr reaction. The resonance structures of the Meisenheimer complex show that the negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction. This stabilization lowers the activation energy for the reaction, thus facilitating the substitution of the halogen atoms.

Cascade and Multicomponent Reactions

The presence of both an aldehyde and a nitro group in this compound makes it a suitable substrate for cascade and multicomponent reactions. These reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to the rapid construction of complex molecular architectures.

Nitrobenzaldehydes are known to participate in various cascade and multicomponent reactions. For instance, the aldehyde functionality can react with amines to form imines, which can then undergo further reactions. The nitro group can also be involved in these reaction sequences, either directly or after transformation into another functional group.

Examples of such reactions involving nitrobenzaldehydes include the synthesis of heterocyclic compounds like quinazolines and pyrroles. nih.govmdpi.com For example, a four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes can yield highly functionalized 2,3-dihydro-4-nitropyrroles nih.gov. While specific examples involving this compound are not extensively documented, its structure suggests its potential as a valuable building block in the diversity-oriented synthesis of complex molecules through cascade and multicomponent strategies.

Reaction TypePotential Application of this compound
1,3-Dipolar CycloadditionThe aldehyde can react with an amino acid to form an azomethine ylide, which can then undergo cycloaddition.
Ugi ReactionThe aldehyde can be one of the four components in this multicomponent reaction to form α-acylamino amides.
Synthesis of HeterocyclesCan serve as a precursor for the synthesis of substituted quinazolines, pyrroles, and other nitrogen-containing heterocycles.

Derivatives and Analogues of 6 Bromo 3 Fluoro 2 Nitrobenzaldehyde

Synthesis of Novel Heterocyclic Compounds

The strategic placement of reactive functional groups in 6-bromo-3-fluoro-2-nitrobenzaldehyde makes it a valuable precursor for building diverse heterocyclic scaffolds. The aldehyde group can participate in condensation and cyclization reactions, while the nitro group can be reduced to an amine, which can then undergo further transformations to form nitrogen-containing rings.

Oxygen-Containing Heterocycles (e.g., Coumarins, Pyranones)

The direct synthesis of common oxygen-containing heterocycles like coumarins (benzopyran-2-ones) from this compound is challenging using standard methods. Syntheses such as the Pechmann condensation, Perkin reaction, or Knoevenagel condensation generally require a phenol (B47542) (specifically a salicylaldehyde (B1680747) or its equivalent) as a key starting material to form the pyranone ring. nih.govunica.it Since this compound lacks the requisite ortho-hydroxyl group, its conversion to a coumarin (B35378) would necessitate a multi-step process to introduce this functionality, which is not a direct derivatization. Similarly, the formation of other benzofused pyranones would face similar synthetic hurdles. researchgate.netresearchgate.net

Sulfur-Containing Heterocycles (e.g., Thiazoles, Thioaurones, Benzothiophenes)

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for forming the thiazole ring, involving the reaction of an α-halocarbonyl compound with a thioamide. nih.govnih.gov To utilize this compound in this synthesis, it would first need to be converted into an α-haloketone derivative. This multi-step process would involve, for example, a Grignard addition to the aldehyde, oxidation to the ketone, and subsequent α-halogenation before the final cyclization with a thioamide.

Thioaurones: Thioaurones are sulfur analogues of aurones and are typically synthesized via the cyclization of 2'-mercaptochalcones. rsc.org This route would first involve the synthesis of a chalcone (B49325) from this compound (see Section 4.2). The other aromatic ring in the chalcone precursor would need to bear a protected mercapto group at the ortho position, which would be deprotected and cyclized in a subsequent step to form the thioaurone. An alternative approach involves using xanthate as a sulfur surrogate in a copper-catalyzed reaction. rsc.org

Benzothiophenes: The synthesis of benzothiophenes generally proceeds from starting materials that already contain a sulfur atom attached to the benzene (B151609) ring, such as 2-alkynyl thioanisoles, which undergo electrophilic cyclization. nih.gov Other methods involve the reaction of o-halovinylbenzenes with a sulfur source. organic-chemistry.org Direct conversion of this compound to a benzothiophene (B83047) is not feasible through common synthetic routes and would require extensive functional group manipulation.

Preparation of Substituted Chalcones and Stilbenes

The aldehyde functionality of this compound is readily exploited in condensation and olefination reactions to produce chalcones and stilbenes.

Chalcones: Substituted chalcones (1,3-diaryl-2-propen-1-ones) are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a benzaldehyde (B42025) with an acetophenone. ebyu.edu.trresearchgate.net this compound can react with a variety of substituted acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding nitro-substituted chalcones. mdpi.com

Table 2: Representative Chalcone Derivatives from this compound

Acetophenone Reactant Resulting Chalcone Derivative Structure
Acetophenone 1-Phenyl-3-(6-bromo-3-fluoro-2-nitrophenyl)prop-2-en-1-one
4'-Methylacetophenone 1-(p-Tolyl)-3-(6-bromo-3-fluoro-2-nitrophenyl)prop-2-en-1-one
4'-Methoxyacetophenone 1-(4-Methoxyphenyl)-3-(6-bromo-3-fluoro-2-nitrophenyl)prop-2-en-1-one

Stilbenes: Stilbene (B7821643) derivatives can be prepared from this compound using several olefination reactions. The Wittig reaction, which uses a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, are common methods for converting aldehydes to alkenes with high stereoselectivity, typically favoring the E-isomer. fu-berlin.denih.gov Other methods like the McMurry reaction can also be used for the reductive coupling of aldehydes to form symmetrical stilbenes, though it is more commonly used for asymmetrical stilbene synthesis as well. fu-berlin.de

Table 3: Representative Stilbene Derivatives from this compound

Ylide/Phosphonate Reactant Resulting Stilbene Derivative Structure
Benzyltriphenylphosphonium bromide (E)-1-(6-Bromo-3-fluoro-2-nitrophenyl)-2-phenylethene
4-Methoxybenzyltriphenylphosphonium bromide (E)-1-(6-Bromo-3-fluoro-2-nitrophenyl)-2-(4-methoxyphenyl)ethene

Formation of Aminobenzylidene Derivatives

The aldehyde group of this compound reacts readily with primary amines to form aminobenzylidene derivatives, commonly known as Schiff bases or imines. This condensation reaction typically occurs by mixing the aldehyde and amine in a suitable solvent, sometimes with acid or base catalysis, and often with the removal of the water that is formed. This reaction provides a straightforward method for introducing a wide variety of substituents into the molecule.

Table 4: Examples of Aminobenzylidene Derivatives

Primary Amine Reactant Resulting Aminobenzylidene Derivative Structure
Aniline N-(6-Bromo-3-fluoro-2-nitrobenzylidene)aniline
4-Methoxyaniline N-(6-Bromo-3-fluoro-2-nitrobenzylidene)-4-methoxyaniline
Benzylamine N-(6-Bromo-3-fluoro-2-nitrobenzylidene)-1-phenylmethanamine

Development of Other Highly Functionalized Aromatic Systems

Beyond the synthesis of specific heterocyclic systems, the multiple functional groups of this compound allow for the development of other complex aromatic structures.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents, such as tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation. The resulting 2-amino-6-bromo-3-fluorobenzaldehyde is a key intermediate for synthesizing other heterocycles like quinolines (as mentioned in 4.1.1) or for further derivatization of the amino group through acylation, alkylation, or diazotization reactions.

Cross-Coupling Reactions: The carbon-bromine bond is susceptible to transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. chemrxiv.org For example, a Suzuki coupling with an arylboronic acid can be used to introduce a new aryl or heteroaryl substituent at the 6-position, creating highly functionalized biaryl systems. The Heck reaction can be used to append vinyl groups, which can serve as handles for further transformations. nih.govuliege.be

Modification of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromic acid. This introduces a new functional group that can participate in amide or ester formation. Alternatively, the aldehyde can be reduced to a primary alcohol, providing another site for derivatization.

These transformations highlight the utility of this compound as a versatile building block, enabling access to a broad chemical space of highly functionalized and potentially biologically active molecules.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Molecule Synthesis

No specific research was found that documents the use of 6-Bromo-3-fluoro-2-nitrobenzaldehyde as a key intermediate in the synthesis of complex molecules.

Role in Designing Pharmaceutical Intermediates

There is no available literature detailing the role of this compound in the design or synthesis of specific pharmaceutical intermediates.

Contributions to Advanced Materials Development

Specific contributions of this compound to advanced materials development have not been reported in the reviewed scientific literature.

Self-Assembly of Macromolecules for Nanostructures

No studies were identified that describe the use of this compound in the self-assembly of macromolecules for creating nanostructures.

Synthesis of Specialty Chemicals (e.g., Semiconductors, Dyes)

Research explicitly detailing the synthesis of specialty chemicals such as semiconductors or dyes using this compound as a precursor is not present in the available literature.

Computational and Theoretical Investigations of 6 Bromo 3 Fluoro 2 Nitrobenzaldehyde

Density Functional Theory (DFT) Studies

DFT calculations offer a robust framework for understanding the intrinsic properties of 6-bromo-3-fluoro-2-nitrobenzaldehyde at the atomic level. These studies are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. niscpr.res.inresearchgate.netnih.gov

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of bulky and electronegative substituents (bromo, fluoro, and nitro groups) on the benzaldehyde (B42025) scaffold significantly influences the geometry of the benzene (B151609) ring and the orientation of the aldehyde group. researchgate.netresearchgate.net

Theoretical calculations for similarly substituted benzaldehydes have shown that the planarity of the benzene ring is often slightly distorted to accommodate steric strain between adjacent substituents. nih.govnih.gov The bond lengths and angles will deviate from those of unsubstituted benzaldehyde due to the electronic effects (inductive and resonance) of the substituents. For instance, the C-NO2 and C-Br bonds will have characteristic lengths, and the presence of the ortho nitro group can influence the orientation of the adjacent aldehyde group through steric and electronic interactions.

Table 1: Predicted Structural Parameters of this compound

Parameter Predicted Value
C-Br Bond Length ~1.89 Å
C-F Bond Length ~1.35 Å
C-N Bond Length ~1.48 Å
N=O Bond Lengths ~1.22 Å
C=O Bond Length ~1.21 Å
C-C-N-O Dihedral Angle Variable (indicating potential nitro group rotation)

Note: These are representative values based on DFT calculations of analogous molecules and may vary depending on the specific computational method.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. niscpr.res.inresearchgate.netnih.gov Each vibrational mode is associated with a specific motion of the atoms, such as stretching, bending, or twisting of bonds. The calculated vibrational spectrum serves as a theoretical fingerprint of the molecule, which can be used to interpret experimental spectra and identify characteristic functional groups.

For this compound, key vibrational modes would include:

C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=O stretching (aldehyde): A strong, characteristic peak expected around 1700 cm⁻¹.

NO₂ stretching (asymmetric and symmetric): Strong absorptions anticipated around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. niscpr.res.in

C-F stretching: Expected in the 1250-1000 cm⁻¹ region.

C-Br stretching: Found at lower frequencies, typically below 700 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1600-1400 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aldehyde (-CHO) C=O Stretch ~1705
Nitro (-NO₂) Asymmetric Stretch ~1535
Nitro (-NO₂) Symmetric Stretch ~1355
Fluoro (-F) C-F Stretch ~1240
Bromo (-Br) C-Br Stretch ~680

Note: These frequencies are based on scaled quantum mechanical calculations for similar compounds and are intended for illustrative purposes. niscpr.res.in

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

In this compound, the electron-withdrawing nature of the nitro, fluoro, and bromo groups is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO is expected to be concentrated on the nitro group and the aldehyde moiety, which are strong electron-accepting groups. This distribution suggests that the molecule would be susceptible to nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Energy (eV)
HOMO Energy ~ -7.5
LUMO Energy ~ -3.5
HOMO-LUMO Gap ~ 4.0

Note: These values are representative and can vary with the level of theory and basis set used in the DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Concentrated around the electronegative oxygen atoms of the nitro and aldehyde groups, as well as the fluorine atom. These regions are susceptible to electrophilic attack.

Positive potential (blue): Located around the hydrogen atoms of the aromatic ring and the aldehyde group. These areas are prone to nucleophilic attack.

Neutral potential (green): Generally found over the carbon skeleton of the benzene ring.

The MEP map provides a clear visualization of the molecule's polarity and its reactive sites.

DFT calculations can also be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. researchgate.net These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of potential reactions involving this compound. For example, the energetics of nucleophilic aromatic substitution or the oxidation/reduction of the aldehyde group could be explored.

Table 4: Predicted Thermochemical Properties at 298.15 K

Property Predicted Value
Enthalpy of Formation Varies with method
Entropy ~ 90-100 cal/mol·K
Heat Capacity (Cv) ~ 35-45 cal/mol·K

Note: These are estimated values based on calculations of similar molecules.

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. For this compound, rotation around the C-C bond connecting the aldehyde group to the ring and the C-N bond of the nitro group can lead to different conformers. DFT calculations can be used to explore the potential energy surface and identify the most stable conformers. nih.gov

Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for predicting the most likely reaction mechanisms and pathways for a given molecule, offering a level of detail that is often inaccessible through experimental means alone. For this compound, theoretical calculations can be employed to explore its reactivity towards various reagents and under different conditions.

Transition state theory is a cornerstone of these predictive studies. By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction, a key factor in its rate. Quantum chemical calculations can be utilized to explore various potential pathways, such as nucleophilic aromatic substitution, oxidation of the aldehyde group, or reactions involving the nitro group. For instance, in a nucleophilic aromatic substitution reaction, calculations can predict whether the nucleophile will preferentially attack the carbon atom attached to the bromine or the fluorine, based on the calculated activation barriers for each pathway. The presence of the strongly electron-withdrawing nitro and aldehyde groups, along with the halogens, significantly influences the electron density distribution on the aromatic ring, making certain positions more susceptible to nucleophilic attack.

Furthermore, computational models can elucidate the role of solvents and catalysts in the reaction mechanism. By including solvent molecules in the calculations, either explicitly or through continuum solvation models, it is possible to account for their influence on the stability of reactants, intermediates, and transition states. Similarly, the interaction of a catalyst with this compound can be modeled to understand how it lowers the activation energy and directs the reaction towards a specific product. These computational insights are invaluable for optimizing reaction conditions and improving yields in synthetic applications.

Global Chemical Reactivity Descriptors (GCRD) Analysis

The key GCRDs include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A higher value of hardness indicates greater stability and lower reactivity. hakon-art.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. This is a crucial descriptor for predicting the reactivity of electrophiles in polar reactions. researchgate.net

Softness (S): The reciprocal of hardness, softness indicates the ease with which a molecule can undergo electronic changes.

The values of these descriptors for this compound can be calculated using the energies of its frontier molecular orbitals. The presence of multiple electron-withdrawing groups (nitro, fluoro, bromo, and aldehyde) is expected to result in a low-lying LUMO, leading to a high electron affinity and a significant electrophilicity index. This suggests that the molecule will be highly reactive towards nucleophiles. The calculated hardness and softness will provide further insights into its stability and polarizability.

DescriptorSymbolFormulaPredicted Trend for this compound
Chemical Potentialμ(EHOMO + ELUMO) / 2Highly negative, indicating a strong electron-accepting character.
Chemical Hardnessη(ELUMO - EHOMO)Relatively high due to the presence of electronegative atoms, suggesting significant electronic stability.
Electrophilicity Indexωμ2 / (2η)High, signifying a strong electrophilic nature.
SoftnessS1 / ηRelatively low, corresponding to its predicted hardness.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed electronic and geometric description of this compound. rsc.org These calculations allow for the optimization of the molecular geometry, revealing precise bond lengths, bond angles, and dihedral angles. For this particular molecule, DFT calculations can elucidate the steric and electronic interactions between the adjacent bromo, fluoro, and nitro groups, and the aldehyde functionality. researchgate.net

One of the primary outputs of quantum chemical calculations is the molecular orbital (MO) diagram, which includes the HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap generally implies higher reactivity. mdpi.com For this compound, the electron-withdrawing nature of the substituents is expected to lower the energies of both the HOMO and LUMO, and the extent of this lowering will dictate the magnitude of the gap.

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map is anticipated to show a significant positive potential around the carbon atom of the aldehyde group and the aromatic ring carbons attached to the electron-withdrawing substituents, making these sites susceptible to nucleophilic attack. Conversely, a negative potential is expected around the oxygen atoms of the nitro and aldehyde groups.

Calculated PropertySignificance for this compound
Optimized GeometryProvides insights into steric hindrance and conformational preferences arising from the bulky and electronegative substituents.
HOMO-LUMO GapA key indicator of the molecule's reactivity and electronic excitability. A smaller gap suggests higher reactivity.
Electrostatic Potential MapVisualizes the sites for electrophilic and nucleophilic attack, guiding the prediction of reaction outcomes.
Mulliken and Natural Population Analysis (NPA) ChargesQuantifies the partial atomic charges, offering a more detailed picture of the electron distribution and bond polarities.

Advanced Computational Modeling Techniques

Beyond standard quantum chemical calculations, advanced computational modeling techniques can provide a more dynamic and nuanced understanding of the behavior of this compound. These methods are particularly useful for studying complex chemical phenomena that are beyond the scope of static models.

One such technique is ab initio molecular dynamics (AIMD) . AIMD simulations allow for the study of the molecule's dynamic behavior at the atomic level, taking into account temperature and solvent effects. This approach can be used to explore conformational changes, vibrational dynamics, and the initial stages of chemical reactions in a more realistic environment. For this compound, AIMD could be employed to investigate the rotational barriers of the aldehyde and nitro groups and to simulate its behavior in different solvent environments.

Another powerful approach is the use of Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These hybrid techniques are particularly well-suited for studying reactions in large systems, such as enzymes or in solution. In a QM/MM simulation, the chemically active region of the system (e.g., the this compound molecule and its immediate interacting partners) is treated with a high-level quantum mechanical method, while the remainder of the system (e.g., the solvent bulk) is described using a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of reaction mechanisms in a complex environment without prohibitive computational cost.

The development of machine learning (ML) and artificial intelligence (AI) is also beginning to impact computational chemistry. ML models can be trained on large datasets of quantum chemical calculations to predict molecular properties and reactivity with high speed and accuracy. For a molecule like this compound, ML potentials could be developed to accelerate molecular dynamics simulations, enabling the study of longer timescale phenomena.

TechniqueApplication to this compound
Ab Initio Molecular Dynamics (AIMD)Simulating dynamic conformational changes and reactivity in solution.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions in complex environments, such as in the presence of a catalyst or in a biological system.
Machine Learning (ML) PotentialsAccelerating simulations to explore long-timescale dynamics and predict properties of related compounds.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-fluoro-2-nitrobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. For example:

Bromination and Fluorination : Electrophilic substitution using Br₂/FeBr₃ or F₂ gas under controlled conditions to introduce halogens at specific positions .

Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions. The nitro group’s meta-directing nature must be considered for regioselectivity .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.2 eq HNO₃ for complete nitration) and temperature to avoid over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic proton splitting due to nitro and halogen groups). The aldehyde proton typically appears as a singlet at δ 10.1–10.3 ppm .
  • IR Spectroscopy : Identify key functional groups (aldehyde C=O stretch ~1700 cm⁻¹, nitro group ~1520/1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~262.92) and isotopic patterns (Br/F contributions) .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, activating the benzene ring for nucleophilic aromatic substitution (NAS) at positions ortho/para to itself. Example workflow:
  • Reagents : Use amines (e.g., NH₃/MeOH) or thiols (e.g., NaSH/DMF) under basic conditions (K₂CO₃) at 80–100°C .
  • Monitoring : Track substitution via loss of Br/F signals in NMR or shifts in UV-Vis spectra.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential maps. These identify electron-deficient regions (e.g., meta to nitro group) prone to electrophilic attack .
  • Case Study : Compare predicted vs. experimental results for nitration or sulfonation to validate models .

Q. What strategies resolve contradictions in reported reaction yields for halogen displacement in this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. Systematic analysis steps:

Reproduce Conditions : Test reported protocols (e.g., DMF vs. THF as solvents).

Kinetic Studies : Use in-situ IR or NMR to track intermediate formation.

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature > solvent) .

  • Example : Lower yields in polar aprotic solvents may stem from competing elimination pathways .

Q. What role does this compound play in designing enzyme inhibitors for biomedical research?

  • Methodological Answer : The compound’s aldehyde and nitro groups enable covalent bonding with enzyme active sites (e.g., cysteine proteases). Workflow:

Docking Simulations : Use AutoDock Vina to predict binding modes.

In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., SARS-CoV-2 main protease) .

  • Optimization : Modify substituents (e.g., replace Br with Cl) to enhance selectivity .

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